molecular formula C6H10IN3 B13203223 [(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine

[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine

Cat. No.: B13203223
M. Wt: 251.07 g/mol
InChI Key: BHERTDNHZWIXKS-UHFFFAOYSA-N
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Description

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methylamine is a pyrazole-derived amine characterized by a methyl group at the 1-position of the pyrazole ring, an iodine atom at the 4-position, and a methylamine substituent at the 5-methyl position. Its molecular formula is C₇H₁₁IN₃, with a molecular weight of 264.10 g/mol. This compound is structurally distinct from typical pyrazole amines due to its iodinated aromatic system, which may influence reactivity, solubility, and biological or material applications .

Properties

Molecular Formula

C6H10IN3

Molecular Weight

251.07 g/mol

IUPAC Name

1-(4-iodo-2-methylpyrazol-3-yl)-N-methylmethanamine

InChI

InChI=1S/C6H10IN3/c1-8-4-6-5(7)3-9-10(6)2/h3,8H,4H2,1-2H3

InChI Key

BHERTDNHZWIXKS-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=NN1C)I

Origin of Product

United States

Preparation Methods

Overview

The selective iodination of 1-methylpyrazole at the 4-position is a key step. Literature and patent sources describe an efficient iodination method using iodine and an oxidant under controlled temperature and pH conditions to yield 1-methyl-4-iodopyrazole with high yield and purity.

Synthetic Procedure

  • Starting Material: 1-methylpyrazole
  • Iodinating Agent: Iodine (I2)
  • Oxidant: Hydrogen peroxide (preferred), nitric acid, iodic acid, or sulfur trioxide can also be used
  • Solvent: Typically aqueous or mixed solvent systems
  • Temperature: 40-100 °C (optimally 70-100 °C during iodination)
  • pH Control: Neutralization to pH 6-8 after reaction completion using sodium hydroxide or ammonia solution
  • Reaction Time: 1-12 hours (optimally 3-5 hours for oxidant addition)

Reaction Mechanism and Optimization

  • The iodination replaces the hydrogen at the 4-position of 1-methylpyrazole with iodine.
  • The reaction is reversible and produces hydrogen iodide (HI) as a byproduct.
  • The oxidant regenerates iodine from HI, driving the reaction forward and improving yield and efficiency.
  • Controlled dropwise addition of oxidant over 1-5 hours prevents side reactions.

Representative Reaction Conditions and Results

Parameter Range/Value Notes
Molar ratio 1-methylpyrazole:I2 1 : 1.0 - 1.3 Slight excess iodine preferred
Molar ratio 1-methylpyrazole:oxidant 1 : 1.0 - 2.0 Hydrogen peroxide 35-50% solution
Reaction temperature 50 - 100 °C Optimal 70-100 °C after oxidant addition
Oxidant addition time 1 - 5 hours Optimal 3-4 hours
pH after reaction 6 - 8 Adjusted with 10-30% NaOH or 10-25% NH3 solution
Yield 57.8% - 67.3% By HPLC purity >97%
Product appearance Light yellow crystals Melting point 60-63 °C

Industrial Scale Procedure Summary

  • Mix 1-methylpyrazole and iodine, heat to 40-80 °C.
  • Slowly add aqueous hydrogen peroxide solution over 3-4 hours.
  • Maintain temperature at 70-100 °C for 3-5 hours post addition.
  • Cool, neutralize to pH 6-8, crystallize, filter, and dry to obtain 1-methyl-4-iodopyrazole.

Summary Table of Preparation Methods for [(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine

Step Reaction Type Reagents & Conditions Outcome / Notes Reference
1 Iodination 1-methylpyrazole + I2 + H2O2 (oxidant), 70-100 °C, pH 6-8 neutralization 1-methyl-4-iodopyrazole, 57-67% yield, >97% purity
2 Aminomethylation (Mannich or nucleophilic substitution) 1-methyl-4-iodopyrazole + formaldehyde + methylamine or halomethyl intermediate + methylamine Introduction of (methylamino)methyl group at 5-position; conditions vary

Additional Considerations and Optimization Strategies

  • Oxidant Choice: Hydrogen peroxide is preferred for environmental and cost reasons; alternatives include nitric acid and iodic acid.
  • Reaction Monitoring: HPLC is used to monitor iodination progress and purity.
  • Purification: Crystallization and recrystallization from suitable solvents (e.g., benzene, ethyl acetate) ensure high purity.
  • Scale-up: Industrial procedures emphasize controlled addition of oxidant and temperature regulation to maximize yield and minimize side-products.

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Nucleophilic Substitution: The methylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent can facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The iodine atom and the methylamine group play crucial roles in its reactivity and biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methylamine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methylamine C₇H₁₁IN₃ 264.10 4-Iodo, 1-methyl, (methyl)amine at 5-methyl High molecular weight due to iodine; potential halogen bonding
N,5-Dimethyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine C₁₂H₁₅N₃ 201.27 Phenyl, methyl groups Aromatic phenyl enhances π-π interactions; lower polarity
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine C₁₆H₁₅N₃O 265.32 Methoxyphenyl, phenyl Methoxy group improves solubility; electron-donating effects
Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine C₁₃H₁₇N₃ 215.30 Benzyl, dimethyl groups Bulky benzyl group introduces steric hindrance
Key Observations:
  • Halogen vs. Alkyl/Aryl Substituents : The iodine atom in the target compound increases molecular weight and polarizability compared to methyl, methoxy, or phenyl groups. This may enhance its utility in halogen bonding, a critical factor in crystal engineering and supramolecular chemistry .
  • Electronic Effects : The electron-withdrawing iodine at the 4-position could reduce electron density on the pyrazole ring, contrasting with the electron-donating methoxy group in 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine .

Physicochemical Properties

  • Lipophilicity : The iodine atom significantly increases lipophilicity (logP ≈ 2.5–3.0 estimated), making the compound more membrane-permeable than analogs with polar substituents (e.g., methoxy group, logP ≈ 1.8) .
  • Solubility : The target compound is likely less soluble in aqueous media compared to 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, which benefits from the methoxy group’s polarity .
  • Thermal Stability: Halogenated aromatics generally exhibit higher thermal stability. This property could be advantageous in material science applications compared to non-halogenated analogs .

Challenges and Limitations

  • Toxicity: Iodinated compounds may pose toxicity risks, requiring careful handling compared to non-halogenated analogs.
  • Synthetic Complexity: Iodination steps can be less atom-economical and more costly than introducing alkyl/aryl groups.

Biological Activity

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methylamine, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. The presence of an iodine atom enhances its reactivity, making it a potential candidate for various therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

The iodine atom at the 4-position and the methylamine group contribute to its unique chemical properties, influencing its biological interactions and pharmacokinetics.

The biological activity of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methylamine is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in various metabolic pathways.
  • Receptor Binding : It has potential as a ligand for certain receptors, which could modulate signaling pathways associated with inflammation and cancer progression.
  • Cell Membrane Interaction : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis and death.

Biological Activity Overview

Recent studies have explored the biological activity of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methylamine across various domains:

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against bacterial strains such as Pseudomonas syringae with MIC values significantly lower than conventional antibiotics .

Anticancer Activity

Pyrazole derivatives are recognized for their anticancer potential. Studies have highlighted their effectiveness against various cancer cell lines, including MCF7 (breast cancer) and SF-268 (human glioma) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through specific biochemical pathways .

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation of 1-Methyl-1H-pyrazol-5-aminesDemonstrated significant antibacterial activity with MIC values as low as 1.56 mg/L against Pseudomonas syringae .
Antitumor Activity AssessmentShowed promising results in inhibiting tumor growth in MCF7 and MDA-MB-231 cell lines when combined with doxorubicin .
Structure-Activity Relationship StudiesIdentified that modifications in the pyrazole structure significantly affect biological activity, emphasizing the role of iodine substitution .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methylamine. Key observations include:

  • Iodine Substitution : The presence of iodine enhances lipophilicity and improves binding affinity to biological targets compared to non-halogenated analogs.
  • Methylamine Group : This functional group contributes to increased solubility and potential interactions with various receptors.

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